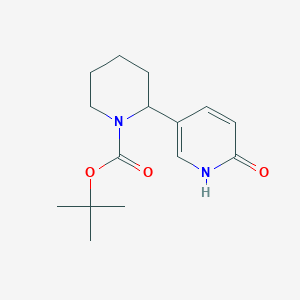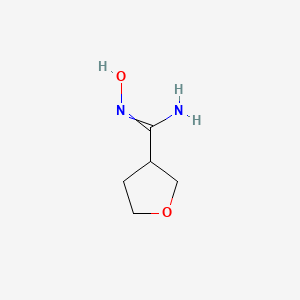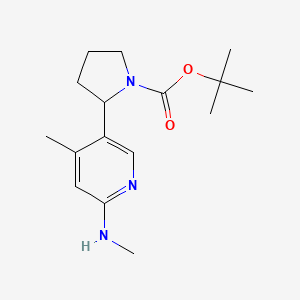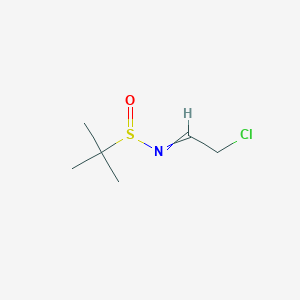
sodium;methyl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium methyl 3-oxobutanoate, also known as sodium 3-methyl-2-oxobutanoate, is a chemical compound with the molecular formula C5H7NaO3. It is a sodium salt of 3-methyl-2-oxobutanoic acid and is commonly used in various scientific research applications. This compound is a precursor of pantothenic acid in Escherichia coli and plays a significant role in metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium methyl 3-oxobutanoate can be synthesized through the alkylation of enolate ions. The starting reagent for this pathway is ethyl 3-oxobutanoate, also known as ethyl acetoacetate. This compound is more acidic than ordinary esters and can be converted to its enolate ion using sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form the desired product .
Industrial Production Methods
In industrial settings, the production of sodium methyl 3-oxobutanoate involves the reaction of ethyl acetoacetate with sodium or sodium ethoxide. The reaction conditions typically include a controlled temperature and the use of solvents such as ethanol to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Sodium methyl 3-oxobutanoate undergoes various chemical reactions, including:
Decarboxylation: The compound can undergo decarboxylation, especially when heated with aqueous hydrochloric acid, to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Sodium methyl 3-oxobutanoate has a wide range of applications in scientific research, including:
Mechanism of Action
Sodium methyl 3-oxobutanoate exerts its effects through its role as a precursor of pantothenic acid in Escherichia coli. It enhances the levels of alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid while diminishing the corresponding amino acids. This compound also causes an early decline of ornithine along with a late augmentation of plasma arginine . Additionally, it induces convulsions through GABAergic and glutamatergic mechanisms in rats .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Similar in structure and reactivity, used in similar synthetic applications.
3-Methyl-2-oxobutanoic acid: The parent acid form of sodium methyl 3-oxobutanoate.
Uniqueness
Sodium methyl 3-oxobutanoate is unique due to its role as a precursor of pantothenic acid in Escherichia coli, which is not a common feature among similar compounds. This makes it particularly valuable in studies related to metabolic pathways and enzyme functions .
Properties
Molecular Formula |
C5H8NaO3+ |
|---|---|
Molecular Weight |
139.10 g/mol |
IUPAC Name |
sodium;methyl 3-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-4(6)3-5(7)8-2;/h3H2,1-2H3;/q;+1 |
InChI Key |
NISIQXBDVJABPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B11818585.png)
![exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid](/img/structure/B11818597.png)

![rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B11818610.png)


![1-(((6S,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-methylpyrrolidin-1-ium chloride hydrochloride](/img/structure/B11818628.png)


![methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate](/img/structure/B11818654.png)

